1-Cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine
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Overview
Description
1,2,4-Triazole compounds are a type of heterocyclic compounds. They are cyclic compounds with at least two different elements as atom of ring members . Triazoles contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been achieved through various methods. For instance, the reaction of various ester ethoxycarbonylhydrazones with several primary amines has been used to successfully synthesize a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Molecular Structure Analysis
In the molecular structure of 1,2,4-triazoles, there are two carbon and three nitrogen atoms. This unique structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can be analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Mechanism of Action
Safety and Hazards
Future Directions
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-10-13-14-12(15(10)2)9-16-5-7-17(8-6-16)20(18,19)11-3-4-11/h11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWBJKTKJBQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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